The method involves the use of human liver organoids.
HepPTC, or N,N’-heptyl-3,4,9,10-perylene dicarboximide, is a perylene derivative characterized by its strong fluorescence and excellent electron-transport properties. Its chemical formula is C23H26N2O2, and it has a CAS number of 95689-91-1. This compound is notable for its unique heptyl substituents, which enhance its solubility and electronic characteristics, making it particularly valuable in organic electronic applications such as organic photovoltaic cells and organic light-emitting diodes.
In organic electronic devices, HepPTC acts as an electron transport layer (ETL) []. When sandwiched between other organic materials in a device, it facilitates the flow of electrons from the cathode (negative electrode) towards the active region. This efficient electron transport is crucial for optimal device performance [].
These reactions allow for the modification of HepPTC to create various derivatives tailored for specific applications in organic electronics and photonics.
HepPTC exhibits promising biological activities due to its strong fluorescence properties. It has been investigated for potential applications in:
The synthesis of HepPTC involves a multi-step process:
In industrial settings, the synthesis is optimized for larger scales, often employing high-performance liquid chromatography (HPLC) for purification.
HepPTC has a wide range of applications across various fields:
The mechanism of action of HepPTC primarily involves its interaction with light. Upon exposure to light, HepPTC absorbs photons leading to electronic excitation and the generation of excitons. These excitons can dissociate into free charge carriers essential for the operation of organic photovoltaic cells. Additionally, in photodynamic therapy contexts, the compound's interaction with light generates reactive oxygen species that can induce cell death in cancerous tissues.
HepPTC shares structural similarities with several other compounds but stands out due to its specific heptyl groups that enhance solubility and electronic properties. Here are some similar compounds:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
N,N’-diheptyl-3,4,9,10-perylene dicarboximide | Similar structure but different alkyl groups | Tailored solubility and electronic properties |
Perylene-3,4,9,10-tetracarboxylic dianhydride | Precursor compound | Lacks heptyl groups; serves as a starting material |
N,N’-bis(2-ethylhexyl)-3,4,9,10-perylene dicarboximide | Similar structure with different alkyl groups | Different solubility characteristics |
HepPTC's unique heptyl substituents provide optimal solubility and stability under light exposure compared to these similar compounds. Its strong fluorescence further enhances its utility in both research and industrial applications.